3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate
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Overview
Description
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the acetylation of 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The mechanism of action of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of pharmaceuticals and fragrances.
6-Chlorocoumarin: Studied for its antimicrobial activities
Uniqueness
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and chloro groups enhance its reactivity and potential for diverse applications .
Properties
CAS No. |
185752-35-6 |
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Molecular Formula |
C13H9ClO5 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
(3-acetyl-6-chloro-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9ClO5/c1-6(15)9-3-8-4-10(14)12(18-7(2)16)5-11(8)19-13(9)17/h3-5H,1-2H3 |
InChI Key |
IBVZMMSPIRJOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)Cl |
Origin of Product |
United States |
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